(4-Methylcyclohexyl)methanol

説明

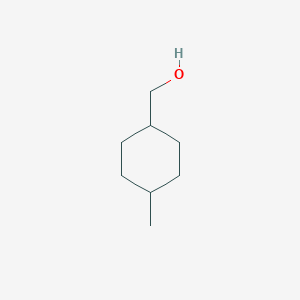

Structure

3D Structure

特性

IUPAC Name |

(4-methylcyclohexyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-7-2-4-8(6-9)5-3-7/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSINZLLLLCUKJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041813, DTXSID80274141, DTXSID40274142 | |

| Record name | 4-Methylcyclohexanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (trans-4-Methylcyclohexyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (cis-4-Methylcyclohexyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear colorless liquid with nearly no odor; [HSDB] | |

| Record name | Cyclohexanemethanol, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methylcyclohexanemethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21868 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

BP: 75 °C at 2.5 mm Hg, Straw colored liquid; slight sweet organic odor. BP: > 10 °C; Specific gravity: 0.9-0.92 at 16 °C. Slightly soluble in water. Viscosity: 19 cPs at 22 °C; 45 cPs at 0 °C /Flottec FX140-04 Frother/ | |

| Record name | 4-Methylcyclohexanemethanol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8182 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

112.8 °C (Setaflash Closed Cup) /Crude 4-methylcyclohexanemethanol/ | |

| Record name | 4-Methylcyclohexanemethanol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8182 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9074 g/cu cm at 20 °C | |

| Record name | 4-Methylcyclohexanemethanol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8182 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.05 [mmHg] | |

| Record name | 4-Methylcyclohexanemethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21868 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Clear, colorless liquid | |

CAS No. |

34885-03-5, 3937-48-2, 3937-49-3 | |

| Record name | 4-Methylcyclohexanemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34885-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylcyclohexanemethanol, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003937482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylcyclohexanemethanol, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003937493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylcyclohexanemethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034885035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanemethanol, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methylcyclohexanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (trans-4-Methylcyclohexyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (cis-4-Methylcyclohexyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-METHYLCYCLOHEXANEMETHANOL, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64PJK2GTXA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-METHYLCYCLOHEXANEMETHANOL, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TEH6BZ70K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Methylcyclohexanemethanol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8182 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Methylcyclohexyl)methanol: Chemical Structure, Isomerism, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Methylcyclohexyl)methanol (4-MCHM), a saturated alicyclic primary alcohol, is a compound of significant interest in industrial and environmental contexts. This technical guide provides a comprehensive overview of its chemical structure, the stereoisomerism of its cis and trans forms, and a detailed summary of their distinct physicochemical properties. This document also outlines key experimental protocols for the analysis of these isomers and explores their synthesis and metabolic pathways. The information is presented to support researchers, scientists, and drug development professionals in their understanding and application of this compound.

Chemical Structure and Isomerism

This compound, with the chemical formula C₈H₁₆O, consists of a cyclohexane ring substituted with a methyl group and a hydroxymethyl group at the 1 and 4 positions, respectively.[1] The spatial arrangement of these two substituents relative to the plane of the cyclohexane ring gives rise to two geometric isomers: cis-(4-Methylcyclohexyl)methanol and trans-(4-Methylcyclohexyl)methanol.[2][3][4]

In the cis isomer, both the methyl and hydroxymethyl groups are on the same side of the cyclohexane ring.[3] Conversely, in the trans isomer, these groups are on opposite sides of the ring.[3] This difference in stereochemistry significantly influences the physical and chemical properties of the isomers. Commercial samples of 4-MCHM typically consist of a mixture of both cis and trans isomers.[2]

Physicochemical Properties of cis and trans Isomers

The distinct spatial arrangements of the functional groups in the cis and trans isomers of this compound lead to measurable differences in their physicochemical properties. These properties are crucial for understanding their environmental fate, biological interactions, and for developing analytical methods for their separation and quantification.

| Property | cis-(4-Methylcyclohexyl)methanol | trans-(4-Methylcyclohexyl)methanol | Reference |

| Molecular Weight ( g/mol ) | 128.21 | 128.21 | [2] |

| Appearance | Colorless liquid | Colorless liquid | [2] |

| Odor | Less detectable | Faint mint-like, licorice-like | [2] |

| Boiling Point (°C) | 202 (mixture) | 202 (mixture) | [2] |

| Density (g/cm³ at 20°C) | 0.9074 (mixture) | 0.9074 (mixture) | [2] |

| Aqueous Solubility at 23°C (mg/L) | 1300 | 1010 | [5] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 2.35 ± 0.005 | 2.46 ± 0.0002 | [5] |

| Method Detection Limit in Water (µg/L) | 0.28 | 0.16 | [6] |

Experimental Protocols

Determination of this compound Isomers in Water Samples by Heated Purge-and-Trap Gas Chromatography/Mass Spectrometry (GC/MS)

This method is utilized for the quantitative analysis of cis- and trans-(4-Methylcyclohexyl)methanol in water samples, particularly relevant in environmental monitoring.

Methodology:

-

Sample Preparation: Water samples are collected in appropriate containers. No extensive sample preparation is required.

-

Purge-and-Trap: A heated purge-and-trap system is employed to extract the volatile this compound isomers from the water matrix. An inert gas, such as helium, is bubbled through the heated water sample, stripping the analytes from the liquid phase.

-

Analyte Trapping: The purged analytes are carried in the gas stream to a sorbent trap, where they are retained.

-

Thermal Desorption: The trap is rapidly heated to desorb the analytes, which are then transferred to the gas chromatograph.

-

Gas Chromatography (GC): The isomers are separated on a capillary GC column based on their different boiling points and interactions with the stationary phase. The trans isomer typically elutes before the cis isomer.[6]

-

Mass Spectrometry (MS): The separated isomers are introduced into a mass spectrometer for detection and quantification. The instrument is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

Key Findings from Application:

-

This method has been successfully applied to determine the concentrations of cis- and trans-(4-Methylcyclohexyl)methanol in water samples following chemical spills.[6]

-

Method detection limits have been reported as 0.16 µg/L for the trans-isomer and 0.28 µg/L for the cis-isomer.[6]

Synthesis and Metabolism

The synthesis of this compound can be achieved through various chemical routes, and its metabolism in biological systems has been a subject of toxicological studies.

Synthesis Pathways

Historically, this compound was first prepared in 1908 via the Bouveault–Blanc reduction of a methylcyclohexanecarboxylate ester.[6] It is also produced as a byproduct in the industrial synthesis of 1,4-cyclohexanedimethanol through the hydrogenation of dimethyl terephthalate.[3]

The stereoselective synthesis of the cis and trans isomers is a key consideration, with the choice of reducing agent and reaction conditions playing a critical role in determining the final isomer ratio.[5] For instance, the reduction of 4-methylcyclohexanecarboxaldehyde or a 4-methylcyclohexanecarboxylate ester can be controlled to favor one isomer over the other.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Toxicity Assessment of 4-Methyl-1-cyclohexanemethanol and Its Metabolites in Response to a Recent Chemical Spill in West Virginia, USA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The toxicity of crude 4-methylcyclohexanemethanol (MCHM): review of experimental data and results of predictive models for its constituents and a putative metabolite | Semantic Scholar [semanticscholar.org]

- 5. This compound (MCHM) for Research [benchchem.com]

- 6. 4-Methylcyclohexanemethanol - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Properties of cis- and trans-(4-Methylcyclohexyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Methylcyclohexyl)methanol (MCHM) is a saturated alicyclic primary alcohol that exists as cis and trans isomers.[1] These isomers exhibit distinct physical, chemical, and spectroscopic properties that influence their behavior in various applications, from industrial processes to environmental fate. This technical guide provides a comprehensive overview of the properties of cis- and trans-(4-Methylcyclohexyl)methanol, including detailed experimental protocols for their synthesis, separation, and characterization. All quantitative data are summarized in structured tables for comparative analysis, and key experimental workflows are visualized using diagrams.

Introduction

This compound, with the chemical formula C₈H₁₆O and a molecular weight of 128.21 g/mol , is a colorless liquid with a characteristic mint- or licorice-like odor.[1][2] The stereochemistry of the methyl and hydroxymethyl groups on the cyclohexane ring gives rise to cis and trans isomers.[1] The trans isomer is noted for its distinct licorice-like scent, while the cis isomer has a less detectable odor.[3] MCHM is slightly soluble in water but highly soluble in many organic solvents.[2] It is primarily used as a frothing agent in the coal industry and has also been patented for use in air fresheners.[2] The distinct properties of the cis and trans isomers necessitate their careful characterization for any research or application.

Physicochemical Properties

The spatial arrangement of the functional groups in the cis and trans isomers of this compound leads to significant differences in their physicochemical properties. These differences are critical for understanding their partitioning, solubility, and environmental transport.

| Property | cis-(4-Methylcyclohexyl)methanol | trans-(4-Methylcyclohexyl)methanol | Reference(s) |

| Octanol-Water Partition Coefficient (KOW) | 225 | 291 | [4] |

| Log KOW | 2.35 | 2.46 | [4] |

| Aqueous Solubility (23 °C, extrapolated to mole fraction of 1) | 2700 ± 108 mg/L | 2400 ± 180 mg/L | [4] |

| Computed Solvated Dipole Moment | Larger dipole moment | Smaller dipole moment | [5] |

Spectroscopic Properties

Spectroscopic techniques are essential for the identification and differentiation of the cis and trans isomers of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy is a powerful tool for distinguishing between the cis and trans isomers based on the chemical shifts of the methyl and hydroxymethyl protons.

| Isomer | Methyl Protons (δ, ppm) | Hydroxymethyl Protons (δ, ppm) | Reference(s) |

| cis | 0.92 (d, J ≈ 7 Hz) | 3.55 (d, J ≈ 6.6 Hz) | [6] |

| trans | 0.89 (d, J ≈ 6.6 Hz) | 3.45 (d, J ≈ 5.3 Hz) | [6] |

Note: Chemical shifts are reported for samples in CDCl₃. The cis:trans ratio in pure MCHM has been observed to be 2.08:1, while in crude mixtures it can be around 1:1.75.[2]

Gas Chromatography (GC)

Gas chromatography can be used to separate the cis and trans isomers. The elution order is dependent on the column and conditions used. In one reported method, the trans isomer elutes before the cis isomer.[4]

| Isomer | Retention Time (min) | Elution Temperature (°C) | Reference(s) |

| trans | 6.20 | 224.0 | [4] |

| cis | 6.67 | 233.4 | [4] |

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves the reduction of a suitable precursor, such as a 4-methylcyclohexanecarboxylate ester.[2][3] The stereoselectivity of the reaction is influenced by the choice of reducing agent and reaction conditions.[2]

General Protocol for the Reduction of a 4-Methylcyclohexanecarboxylate Ester:

-

Dissolution: Dissolve the 4-methylcyclohexanecarboxylate ester in a suitable anhydrous solvent (e.g., diethyl ether, tetrahydrofuran) in a round-bottom flask under an inert atmosphere (e.g., nitrogen, argon).

-

Reduction: Cool the solution in an ice bath. Slowly add a solution of a reducing agent, such as lithium aluminum hydride (LiAlH₄), in the same solvent.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the excess reducing agent by the sequential addition of water and a sodium hydroxide solution.

-

Workup: Filter the resulting mixture to remove the aluminum salts. Separate the organic layer from the aqueous layer.

-

Extraction: Extract the aqueous layer with the organic solvent.

-

Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by distillation or column chromatography to yield a mixture of the cis and trans isomers.

Separation of cis and trans Isomers by High-Performance Liquid Chromatography (HPLC)

The cis and trans isomers of this compound can be separated using reversed-phase HPLC.[4]

Protocol for HPLC Separation:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase column (e.g., C18).

-

Mobile Phase: A mixture of methanol and water. A common mobile phase composition is 60% methanol and 40% water.[4]

-

Sample Preparation: Dissolve the this compound isomer mixture in the mobile phase.

-

Injection: Inject the sample onto the column.

-

Elution: Elute the isomers with the mobile phase at a constant flow rate.

-

Detection: Monitor the elution profile with the UV detector. The cis isomer typically elutes before the trans isomer in reversed-phase HPLC.[4]

-

Fraction Collection: Collect the fractions corresponding to the cis and trans isomers.

-

Post-Separation Processing: For subsequent analysis such as NMR, the methanol can be removed from the collected fractions under a stream of nitrogen, followed by lyophilization to remove the water.[4]

Characterization by NMR Spectroscopy

Protocol for NMR Analysis:

-

Sample Preparation: Prepare a solution of the purified isomer (or the mixture) in a deuterated solvent such as chloroform-d (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.[4] A typical sample preparation involves mixing 30 µL of the MCHM sample with 690 µL of CDCl₃ containing 0.05% TMS.[4]

-

Data Acquisition: Acquire the 1H and 13C NMR spectra using a high-field NMR spectrometer (e.g., 600 MHz).[4]

-

Data Analysis: Process the spectra and identify the characteristic signals for the cis and trans isomers as detailed in the spectroscopic properties section.

Conclusion

The cis and trans isomers of this compound possess distinct physicochemical and spectroscopic properties that are crucial for their identification, separation, and application. This guide provides a consolidated resource for researchers and professionals, offering quantitative data and detailed experimental protocols to facilitate further investigation and utilization of these compounds. The provided workflows for synthesis and separation serve as a foundation for laboratory-scale preparation and purification of the individual isomers.

References

An In-depth Technical Guide to the Physical Properties of 4-Methylcyclohexylmethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylcyclohexylmethanol (MCHM) is a saturated alicyclic primary alcohol with the chemical formula C8H16O.[1][2][3] It exists as two stereoisomers, cis and trans, depending on the relative orientation of the methyl and hydroxymethyl groups on the cyclohexane ring.[2][3] MCHM is a colorless oil with a faint, mint-like or licorice-like odor and is slightly soluble in water but highly soluble in many organic solvents.[2][4][5][6] This technical guide provides a comprehensive overview of the core physical properties of 4-methylcyclohexylmethanol, its isomers, and the crude mixture, supported by detailed experimental protocols and workflow visualizations.

Core Physical Properties

The physical properties of 4-methylcyclohexylmethanol are crucial for its handling, application, and environmental fate assessment. The data presented below has been compiled from various scientific sources.

Data Presentation

| Property | Value | Isomer/Mixture | Conditions |

| Molecular Weight | 128.21 g/mol | N/A | N/A |

| Density | 0.9074 g/cm³ | Not Specified | 20 °C |

| Boiling Point | 203.7 °C (estimated) | Not Specified | 760 mmHg |

| 180 °C | Crude MCHM | Not Specified | |

| 75 °C | Not Specified | 2.5 mmHg | |

| Melting Point | -12.0 °C (estimated) | Not Specified | N/A |

| 0 °C | Crude MCHM | N/A | |

| Flash Point | 112.8 °C | Crude MCHM | Setaflash Closed Cup |

| 80 °C | Not Specified | Not Specified | |

| Refractive Index (n_D) | 1.4617 | Not Specified | 25 °C |

| Water Solubility | 2250 ± 50 mg/L | Total MCHM | 23 °C |

| 2430 ± 64 mg/L | Total MCHM | 4 °C | |

| 2024 mg/L (estimated) | Not Specified | 25 °C | |

| cis-4-MCHM is 34% more soluble than trans-4-MCHM | cis vs. trans | 23 °C, mole fraction 0.5 | |

| Vapor Pressure | 0.0588 mmHg | Not Specified | 25 °C |

| 18.0 mmHg | Crude MCHM | 20 °C | |

| Log K_ow | 2.35 ± 0.005 | cis-4-MCHM | Not Specified |

| 2.46 ± 0.0002 | trans-4-MCHM | Not Specified |

Experimental Protocols

Detailed methodologies for determining key physical properties are outlined below. These protocols are generalized and can be adapted for 4-methylcyclohexylmethanol.

Determination of Density

The density of a liquid can be determined by measuring the mass of a known volume.

Apparatus:

-

Analytical balance

-

Pycnometer or a graduated cylinder

-

Thermometer

-

Constant temperature bath

Procedure:

-

Clean and dry the pycnometer and determine its mass (m_pyc).

-

Fill the pycnometer with the liquid sample (4-methylcyclohexylmethanol), ensuring no air bubbles are present.

-

Place the filled pycnometer in a constant temperature bath until it reaches thermal equilibrium (e.g., 20 °C).

-

Adjust the liquid level to the calibration mark of the pycnometer.

-

Remove the pycnometer from the bath, wipe it dry, and measure its mass (m_total).

-

The mass of the liquid is m_liquid = m_total - m_pyc.

-

The density (ρ) is calculated using the formula: ρ = m_liquid / V_pyc, where V_pyc is the calibrated volume of the pycnometer.

-

For less precise measurements, a graduated cylinder and a balance can be used.[7][8][9][10] The mass of a measured volume of the liquid is determined, and the density is calculated.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

-

Thiele tube or a distillation apparatus

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heating mantle or Bunsen burner

-

Mineral oil or other suitable heating bath fluid

Procedure (Thiele Tube Method):

-

Place a small amount of 4-methylcyclohexylmethanol into a small test tube.

-

Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.

-

Attach the test tube to a thermometer.

-

Place the assembly in a Thiele tube filled with a heating bath fluid.[11]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Stop heating when a continuous and rapid stream of bubbles is observed.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube as the apparatus cools.[11][12]

-

Record the atmospheric pressure as the boiling point is pressure-dependent.[13]

Determination of Flash Point

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.

Apparatus:

-

Pensky-Martens or Setaflash closed-cup tester

-

Ignition source (flame or electric igniter)

-

Thermometer

Procedure (Closed-Cup Method):

-

Pour the sample of 4-methylcyclohexylmethanol into the test cup of the apparatus to the specified level.[14]

-

Place the lid on the cup, ensuring it is properly sealed.

-

Begin heating the sample at a slow, constant rate while stirring.[14]

-

At regular temperature intervals, apply the ignition source to the opening in the lid.

-

The flash point is the lowest temperature at which the vapors of the liquid ignite with a brief flash.[15]

-

International standards such as ASTM D93 or ISO 2719 should be followed for precise measurements.[14][16]

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material.

Apparatus:

-

Abbe refractometer

-

Constant temperature water circulator

-

Light source (typically a sodium lamp, 589 nm)

-

Dropper

Procedure:

-

Turn on the refractometer and the light source.

-

Ensure the prisms of the refractometer are clean and dry.

-

Use a constant temperature water circulator to bring the prisms to the desired temperature (e.g., 25 °C).

-

Place a few drops of 4-methylcyclohexylmethanol onto the lower prism.

-

Close the prisms firmly.

-

Look through the eyepiece and adjust the control to bring the dividing line between the light and dark fields into the center of the crosshairs.

-

If a colored band is visible, adjust the dispersion compensator to get a sharp, black-and-white dividing line.

-

Read the refractive index from the scale.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for determining the physical properties of 4-methylcyclohexylmethanol.

Caption: Workflow for Density Determination.

References

- 1. 4-Methylcyclohexanemethanol | C8H16O | CID 118193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Methylcyclohexanemethanol - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Introduction - NTP Immunotoxicity Technical Report on the Dermal Hypersensitivity and Irritancy Studies of 4-Methylcyclohexanemethanol (CASRN 34885-03-5) and Crude 4-Methylcyclohexanemethanol Administered Topically to Female BALB/c Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. (4-Methylcyclohexyl)methanol (MCHM) for Research [benchchem.com]

- 6. 4-Methylcyclohexanemethanol - Wikiwand [wikiwand.com]

- 7. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 8. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 9. wjec.co.uk [wjec.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 13. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 14. Flash Point - Prime Process Safety Center [primeprocesssafety.com]

- 15. almaaqal.edu.iq [almaaqal.edu.iq]

- 16. filab.fr [filab.fr]

An In-Depth Technical Guide to (4-Methylcyclohexyl)methanol (CAS Number: 34885-03-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methylcyclohexyl)methanol (MCHM) is a saturated alicyclic primary alcohol with the CAS number 34885-03-5.[1] It exists as a colorless liquid with a characteristic mint- or licorice-like odor and is slightly soluble in water but highly soluble in many organic solvents.[1][2] The compound has two stereoisomers, cis and trans, depending on the relative positions of the methyl and hydroxymethyl groups on the cyclohexane ring.[2][3] MCHM is primarily utilized as a frothing agent in the coal industry for froth flotation processes.[1][3] It has also been patented for use in air fresheners.[4][5] Following a significant chemical spill in the Elk River in West Virginia, MCHM has been the subject of extensive environmental and toxicological research.[1]

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the table below. It is important to note that commercial MCHM is often a mixture of cis and trans isomers, and may contain other components.[2]

| Property | Value | References |

| Molecular Formula | C₈H₁₆O | [4][5] |

| Molecular Weight | 128.21 g/mol | [1][4][5] |

| CAS Number | 34885-03-5 | [1][4][5] |

| Appearance | Colorless liquid | [2][3] |

| Odor | Mint- or licorice-like | [1][2] |

| Boiling Point | 202 °C (396 °F; 475 K) | [2] |

| Density | 0.9074 g/cm³ | [2] |

| Flash Point | 80 °C (176 °F; 353 K) | [2] |

| Water Solubility | Low, approximately 2.3 g/L | [2] |

| log Kₒw (octanol-water partition coefficient) | cis-isomer: 2.35, trans-isomer: 2.46 | [6] |

Synthesis Pathways

This compound has been synthesized through various established methods. The primary routes involve the reduction of a 4-methylcyclohexanecarboxylate ester or the hydrogenation of related aromatic precursors.[1][7]

One of the earliest reported methods is the Bouveault-Blanc reduction of a methylcyclohexanecarboxylate ester.[7] It is also produced as a byproduct during the industrial synthesis of 1,4-cyclohexanedimethanol through the hydrogenation of dimethyl terephthalate.[3] Modern synthetic approaches often employ catalytic hydrogenation to achieve high yields and stereoselectivity.[1]

Experimental Protocols

Representative Synthesis: Reduction of a Cyclohexyl Ester (General Protocol)

Materials:

-

Methyl 4-methylcyclohexanecarboxylate

-

Lithium aluminum hydride (LAH)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

15% aqueous sodium hydroxide (NaOH) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Water

Procedure:

-

A solution of methyl 4-methylcyclohexanecarboxylate in dry THF is added dropwise to a stirred suspension of LAH in dry THF at 0°C under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction mixture is then allowed to warm to room temperature and stirred for several hours, or until the reaction is complete (monitored by thin-layer chromatography).

-

The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water, while maintaining a low temperature.

-

The resulting mixture is stirred until a granular precipitate forms.

-

The solid is removed by filtration, and the organic layer is separated.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude this compound is then purified by distillation.

Toxicological Assessment: In Vitro Cytotoxicity Assay

The following protocol is based on the methodology used to assess the cytotoxicity of MCHM and its metabolites in human lung epithelial cells (A549).[1]

Materials:

-

A549 human lung epithelial cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (pure)

-

S9 fraction (for metabolic activation)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization buffer (e.g., acidic isopropanol)

-

96-well plates

Procedure:

-

A549 cells are seeded in 96-well plates at a suitable density and allowed to attach overnight.

-

MCHM is diluted to various concentrations in the cell culture medium. For the assessment of metabolites, MCHM is incubated with an S9 metabolic activation mixture.

-

The cells are treated with the different concentrations of MCHM or its metabolites for a specified period (e.g., 24 or 48 hours).

-

After the incubation period, the medium is removed, and MTT reagent is added to each well.

-

The plates are incubated to allow for the formation of formazan crystals by viable cells.

-

The MTT reagent is removed, and a solubilization buffer is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Cell viability is calculated as a percentage of the untreated control.

Analytical Method: Determination of MCHM in Water by GC-MS

The following is a general protocol for the determination of MCHM isomers in water samples using heated purge-and-trap gas chromatography-mass spectrometry (GC-MS).[3]

Materials:

-

Water sample

-

Purge-and-trap system

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary GC column suitable for polar compounds

-

High-purity helium or other carrier gas

-

MCHM analytical standards (cis and trans isomers)

Procedure:

-

A known volume of the water sample is placed in a purge vessel.

-

The sample is heated and purged with an inert gas (e.g., helium) to transfer the volatile MCHM isomers to a sorbent trap.

-

The trap is then rapidly heated to desorb the analytes into the GC injection port.

-

The analytes are separated on the GC column using a temperature program.

-

The separated compounds are detected by the mass spectrometer, which is operated in either full-scan or selected-ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

-

The concentrations of the cis and trans isomers of MCHM are determined by comparing their peak areas to those of known standards.

Toxicology and Biological Effects

Acute Toxicity

MCHM is considered to be moderately toxic upon acute exposure.[8] The oral LD50 in rats has been reported to be in the range of 825 mg/kg for crude MCHM.[2] Direct contact can cause skin and eye irritation, and inhalation of vapors may lead to respiratory tract irritation.[1][9]

| Toxicity Endpoint | Species | Value | References |

| Oral LD₅₀ (Crude MCHM) | Rat | 825 mg/kg | [2] |

| Dermal LD₅₀ (Crude MCHM) | Rat | > 2,000 mg/kg | [2] |

Metabolism and Mechanism of Toxicity

Alicyclic primary alcohols like MCHM are primarily metabolized to their corresponding carboxylic acids.[2][10] In the case of MCHM, this metabolite is 4-methylcyclohexanecarboxylic acid.[2][10] Studies have shown that the metabolites of MCHM are likely more toxic than the parent compound.[1][4] In vitro studies using yeast and human cell lines have indicated that while MCHM itself primarily induces chemical stress related to transmembrane transport, its metabolites, generated via S9 fraction metabolism, induce significant oxidative stress.[1][4] In human A549 cells, MCHM has been shown to induce biomarkers related to DNA damage, suggesting potential genotoxicity.[4]

Developmental and Reproductive Toxicity

Studies conducted by the National Toxicology Program (NTP) have investigated the prenatal developmental toxicity of MCHM in rats.[11] These studies found clear evidence of developmental toxicity at higher doses (e.g., 400 mg/kg), including reduced fetal weight and an increase in skeletal malformations, in the absence of overt maternal toxicity.[11]

Applications

The primary industrial application of this compound is as a frothing agent in the coal industry. It is used in froth flotation processes to separate fine coal particles from rock and other debris.[1][3] Its surfactant-like properties make it an effective foaming and wetting agent.[1] MCHM has also been patented for use as an ingredient in air fresheners.[4][5] Due to the low odor threshold of its trans isomer, it has also been investigated in fragrance and flavor research.[1]

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions. It is incompatible with strong oxidizing agents. Personal protective equipment, including gloves and eye protection, should be worn when handling this chemical.[1] It should be used in a well-ventilated area to avoid inhalation of vapors.[1] In case of a spill, unnecessary personnel should be moved away, and the leak should be stopped if possible without risk.[3]

Conclusion

This compound is an alicyclic primary alcohol with significant industrial applications, particularly in the coal industry. Its toxicology has been extensively studied, revealing moderate acute toxicity and developmental toxicity at higher doses. A key finding is that its metabolites are more toxic than the parent compound and can induce oxidative stress and potential genotoxicity. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, experimental protocols, toxicology, and applications of MCHM to support further research and development in related fields.

References

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]

- 4. ch.ic.ac.uk [ch.ic.ac.uk]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Workup [chem.rochester.edu]

- 7. Bouveault–Blanc reduction - Wikipedia [en.wikipedia.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. benchchem.com [benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Synthesis of (4-Methylcyclohexyl)methanol from Methyl 4-Methylcyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the chemical synthesis of (4-Methylcyclohexyl)methanol, a saturated alicyclic primary alcohol, from its precursor, methyl 4-methylcyclohexanecarboxylate.[1][2] This transformation is a fundamental reaction in organic chemistry, primarily involving the reduction of an ester to a primary alcohol. This guide will delve into the prevalent methodologies, with a particular focus on the use of lithium aluminum hydride (LAH), offering detailed experimental protocols, quantitative data, and visual representations of the reaction pathway and workflow.

This compound, also known as MCHM, exists as cis and trans isomers and is a colorless oil with a characteristic mint-like odor.[2][3][4] It has applications in various fields, including as a frothing agent in the coal industry and has been patented for use in air fresheners.[2][3]

Synthetic Pathways

The conversion of methyl 4-methylcyclohexanecarboxylate to this compound is most commonly achieved through reduction. Several reducing agents can accomplish this transformation, each with its own advantages and limitations.

Reduction using Metal Hydrides

The most prevalent and efficient method for the reduction of esters to primary alcohols is the use of powerful hydride-donating agents.[5]

-

Lithium Aluminum Hydride (LiAlH₄ or LAH): LAH is a strong and versatile reducing agent capable of reducing a wide array of carbonyl compounds, including esters, carboxylic acids, and amides.[5][6] It is often the reagent of choice for this synthesis due to its high reactivity and typically high yields.[7] Unlike milder agents like sodium borohydride (NaBH₄), which is generally ineffective for ester reduction, LAH readily converts esters to primary alcohols.[6][8]

-

Other Hydride Reagents:

-

Lithium Borohydride (LiBH₄): Less reactive than LAH but more potent than NaBH₄, LiBH₄ can selectively reduce esters in the presence of other functional groups like carboxylic acids.[9]

-

Diisobutylaluminum Hydride (DIBAL-H): A powerful and selective reducing agent, DIBAL-H is soluble in a wider range of solvents compared to LAH.[7]

-

Catalytic Hydrogenation

Catalytic hydrogenation is another viable, albeit less common, method for the reduction of esters.[1] This process typically requires high pressures of hydrogen gas and a metal catalyst, such as platinum or ruthenium.[10][11]

Bouveault–Blanc Reduction

Historically, the first synthesis of this compound was achieved in 1908 via the Bouveault–Blanc reduction.[3][4] This method employs metallic sodium in the presence of an alcohol, such as ethanol. While historically significant, this method has been largely superseded by hydride reductions due to safety and efficiency concerns.

Reaction Mechanism: Lithium Aluminum Hydride Reduction

The reduction of an ester with LAH proceeds through a well-established two-step nucleophilic acyl substitution mechanism.[5][6][8]

-

First Hydride Attack: A hydride ion (H⁻) from the aluminohydride complex (AlH₄⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the methyl 4-methylcyclohexanecarboxylate. This addition breaks the pi bond of the carbonyl group, forming a tetrahedral intermediate.[5][12]

-

Elimination of the Alkoxide: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and eliminating the methoxide (⁻OCH₃) leaving group. This results in the formation of an aldehyde intermediate (4-methylcyclohexanecarbaldehyde).[6][12]

-

Second Hydride Attack: The resulting aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride from another LAH molecule. This leads to the formation of a new tetrahedral intermediate, which is an alkoxide.[5]

-

Protonation: An aqueous workup step is performed to neutralize any excess LAH and to protonate the resulting alkoxide, yielding the final product, this compound.[5][8]

Reaction Pathway Diagram

Caption: Reaction pathway for the LAH reduction of an ester.

Quantitative Data

The following tables summarize the key quantitative data for the reactant, product, and a representative experimental setup.

Table 1: Properties of Reactant and Product

| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| Reactant | Methyl 4-methylcyclohexanecarboxylate | C₉H₁₆O₂ | 156.22 | ~215-217 | ~0.98 |

| Product | This compound | C₈H₁₆O | 128.21 | 202 | 0.9074 |

| [3][4][13][14] |

Table 2: Representative Reaction Parameters for LAH Reduction

| Parameter | Value/Condition | Notes |

| Starting Material | Methyl 4-methylcyclohexanecarboxylate | 1.0 equivalent |

| Reducing Agent | Lithium Aluminum Hydride (LAH) | 1.0 - 1.5 equivalents |

| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether | Must be rigorously dried. |

| Reaction Temperature | 0 °C to Room Temperature | Initial addition at 0°C to control exotherm. |

| Reaction Time | 1 - 4 hours | Monitored by TLC or GC. |

| Workup Procedure | Sequential addition of H₂O, NaOH(aq), and H₂O (Fieser method) | To quench excess LAH and precipitate aluminum salts.[9] |

| Typical Yield | >90% | Yields are generally high for this type of reduction.[6] |

Experimental Protocol: LAH Reduction

The following is a detailed protocol for the reduction of methyl 4-methylcyclohexanecarboxylate using lithium aluminum hydride.

Safety Precautions: Lithium aluminum hydride is a highly reactive, flammable solid that reacts violently with water and protic solvents to produce flammable hydrogen gas. All manipulations involving LAH must be conducted in a fume hood under an inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.[5][15]

Materials and Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon)

-

Ice bath

-

Heating mantle (for drying glassware)

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Reagents:

-

Lithium Aluminum Hydride (LAH)

-

Methyl 4-methylcyclohexanecarboxylate

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

15% Sodium hydroxide solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Deionized water

Procedure:

-

Apparatus Setup:

-

Reaction Initiation:

-

Addition of Ester:

-

Dissolve methyl 4-methylcyclohexanecarboxylate (1.0 equivalent) in anhydrous THF in the dropping funnel.

-

Add the ester solution dropwise to the stirred LAH suspension. Maintain the internal temperature below 10 °C during the addition.[5]

-

-

Reaction Progression:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the mixture for 1-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[5]

-

-

Workup (Fieser Method):

-

After the reaction is complete, cool the flask back to 0 °C in an ice bath.

-

Carefully and slowly add n mL of water, where n is the mass of LAH in grams used.

-

Slowly add n mL of 15% aqueous sodium hydroxide solution.

-

Slowly add 3n mL of water.[9]

-

A granular white precipitate of aluminum salts should form. Stir the mixture vigorously for 15-30 minutes.

-

-

Product Isolation and Purification:

-

Filter the mixture through a pad of Celite or filter paper to remove the inorganic salts.

-

Wash the filter cake with additional THF or diethyl ether.[5]

-

Combine the organic filtrates and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.[5]

-

If necessary, the product can be further purified by vacuum distillation.

-

Experimental Workflow Diagram

Caption: A typical experimental workflow for LAH reduction.

Conclusion

The synthesis of this compound from methyl 4-methylcyclohexanecarboxylate is a straightforward and high-yielding transformation, primarily accomplished through reduction with lithium aluminum hydride. This method is highly effective for converting esters to their corresponding primary alcohols. Careful attention to anhydrous conditions and safety protocols is paramount due to the reactive nature of LAH. The detailed protocol and data presented in this guide provide a solid foundation for researchers and professionals in the fields of chemical synthesis and drug development to successfully perform this important chemical transformation.

References

- 1. This compound (MCHM) for Research [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 4-Methylcyclohexanemethanol - Wikipedia [en.wikipedia.org]

- 4. 4-Methylcyclohexanemethanol - Wikiwand [wikiwand.com]

- 5. benchchem.com [benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. mdpi.com [mdpi.com]

- 11. "Hydrogenation of 4-methylcinnoline" by William E. Maycock [scholarsarchive.byu.edu]

- 12. m.youtube.com [m.youtube.com]

- 13. 4-Methylcyclohexanemethanol | C8H16O | CID 118193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Introduction - NTP Immunotoxicity Technical Report on the Dermal Hypersensitivity and Irritancy Studies of 4-Methylcyclohexanemethanol (CASRN 34885-03-5) and Crude 4-Methylcyclohexanemethanol Administered Topically to Female BALB/c Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. ch.ic.ac.uk [ch.ic.ac.uk]

Spectroscopic Analysis of (4-Methylcyclohexyl)methanol: A Technical Guide

Introduction

(4-Methylcyclohexyl)methanol (MCHM) is a saturated alicyclic primary alcohol that exists as a mixture of cis and trans isomers.[1] This technical guide provides a comprehensive overview of the spectroscopic data for MCHM, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The information is intended for researchers, scientists, and professionals in drug development and chemical analysis for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are used to distinguish between the cis and trans isomers.

¹H NMR Data

The ¹H NMR spectrum of this compound shows distinct signals for the methyl and hydroxymethyl protons, which differ slightly between the cis and trans isomers.

| Assignment | Isomer | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₃ | cis | ~0.92 | Doublet | ~7.0 |

| -CH₃ | trans | ~0.89 | Doublet | ~6.6 |

| -CH₂-OH | cis | ~3.55 | Doublet | ~6.6 |

| -CH₂-OH | trans | ~3.45 | Doublet | ~5.3 |

| Cyclohexyl Protons | cis/trans | ~1.20 - 2.16 | Multiplet | - |

Data sourced from Dietrich et al., 2015.[2]

¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum of this compound displays six distinct signals for each isomer, corresponding to the different carbon environments in the molecule.

| Isomer | C-1 (-CH₂OH) | C-2, C-6 | C-3, C-5 | C-4 | -CH₃ | Other Cyclohexyl C |

| cis | 66.31 | 38.09 | 29.87 | 30.62 | 19.99 | 25.16 |

| trans | 68.70 | 40.15 | 32.80 | 34.62 | 22.61 | 29.47 |

Chemical shifts are reported in ppm (δ). Data sourced from Dietrich et al., 2015.

Infrared (IR) Spectroscopy

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretching (Hydrogen-bonded) | 3500 - 3200 | Strong, Broad |

| C-H (Alkane) | Stretching | 3000 - 2850 | Strong |

| C-O (Primary Alcohol) | Stretching | ~1050 | Strong |

The most prominent feature in the IR spectrum of this compound is expected to be a broad and strong absorption band in the region of 3500-3200 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group.[3] Strong C-H stretching absorptions from the cyclohexyl and methyl groups are expected between 3000 and 2850 cm⁻¹. A strong C-O stretching band for the primary alcohol should also be visible around 1050 cm⁻¹.[3]

Mass Spectrometry (MS)

Detailed mass spectral data with a complete list of fragment ions for this compound are not widely published. However, the fragmentation pattern can be predicted based on the principles of mass spectrometry for alcohols.

The molecular ion peak (M⁺) for this compound would be observed at a mass-to-charge ratio (m/z) of 128. Common fragmentation pathways for primary alcohols include:

-

Loss of a water molecule (M-18): A peak at m/z 110 resulting from dehydration.[4]

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom, leading to the loss of a CH₂OH radical, would result in a fragment at m/z 97.

-

Loss of the hydroxymethyl group: This would result in a fragment at m/z 97.

-

Further fragmentation of the cyclohexane ring: This would produce a series of smaller fragment ions.

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Use a standard pulse sequence.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to ¹H NMR.

-

Reference the spectrum to the solvent signal.

-

Infrared (IR) Spectroscopy (FTIR-ATR)

-

Instrument Preparation: Ensure the FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory is clean.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric contributions.

-

Sample Application: Place a small drop of neat this compound liquid onto the center of the ATR crystal.

-

Spectrum Acquisition: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Processing: Perform a baseline correction and label the major absorption peaks.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol).

-

GC Conditions:

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature: Set to a temperature that ensures efficient vaporization without degradation (e.g., 250 °C).

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

-

Carrier Gas: Use helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: Set the mass scan range to cover the expected molecular ion and fragment masses (e.g., m/z 30-200).

-

Ion Source Temperature: Typically around 230 °C.

-

Workflow Diagrams

Caption: Workflow for Spectroscopic Analysis.

Caption: Spectra-Structure Correlation.

References

An In-depth Technical Guide to the Solubility of (4-Methylcyclohexyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (4-Methylcyclohexyl)methanol (MCHM) in aqueous and organic media. MCHM is an alicyclic primary alcohol that exists as a mixture of cis and trans isomers. Understanding its solubility is crucial for a variety of applications, including environmental analysis, chemical synthesis, and formulation development. While quantitative data in organic solvents is limited in publicly available literature, this guide synthesizes known values for aqueous solubility and provides a framework for determining its solubility in other media based on its physicochemical properties and established experimental protocols.

Quantitative Solubility Data

The solubility of this compound is significantly influenced by the solvent's polarity and the isomeric form of the MCHM.

Solubility in Water

The aqueous solubility of total MCHM has been experimentally determined. The individual isomers exhibit different solubilities, with the cis isomer being more water-soluble than the trans isomer.[1]

| Compound | Temperature (°C) | Solubility (mg/L) | Molar Solubility (mol/L) |

| Total this compound | 23 | 2250 ± 50[1] | ~0.0175 |

| Total this compound | 4 | 2430 ± 64[1] | ~0.0189 |

| cis-(4-Methylcyclohexyl)methanol | 23 | 1300 | ~0.0101 |

| trans-(4-Methylcyclohexyl)methanol | 23 | 1010 | ~0.0079 |

Note: Molar solubility is estimated based on the molecular weight of MCHM (128.21 g/mol ).

Solubility in Organic Solvents

| Solvent | CAS Number | Expected Solubility | Rationale |

| Ethanol | 64-17-5 | Miscible | Both are alcohols capable of hydrogen bonding. |

| Methanol | 67-56-1 | Miscible | Both are alcohols capable of hydrogen bonding. |

| Acetone | 67-64-1 | Highly Soluble / Miscible | MCHM's hydroxyl group can interact with the polar carbonyl group of acetone. |

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | Highly Soluble / Miscible | DMSO is a highly polar aprotic solvent capable of strong dipole-dipole interactions. |

| Octanol | 111-87-5 | Highly Soluble / Miscible | The octanol-water partition coefficient (Log Kow) for the cis and trans isomers are 2.35 and 2.46, respectively, indicating high lipophilicity and therefore high solubility in octanol.[1] |

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure. The shake-flask method is a widely recognized and robust technique for determining the equilibrium solubility of a substance in a given solvent. This method is recommended by the Organisation for Economic Co-operation and Development (OECD) under guideline 105 for water solubility and can be adapted for organic solvents.

Principle of the Shake-Flask Method

A supersaturated solution of the substance in the solvent is prepared and agitated at a constant temperature for a sufficient period to reach equilibrium. After equilibration, the undissolved solid is separated from the saturated solution, and the concentration of the substance in the clear solution is determined by a suitable analytical method.

Detailed Methodology

1. Materials and Equipment:

-

This compound (high purity, with known isomer ratio if possible)

-

Solvents (analytical grade): Distilled or deionized water, Ethanol, Methanol, Acetone, DMSO, etc.

-

Analytical balance (readable to at least 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC) with a suitable detector).

2. Preliminary Test:

A preliminary test is recommended to estimate the approximate solubility and the time required to reach equilibrium. This helps in optimizing the conditions for the definitive test.

-

Add an excess amount of MCHM to a known volume of the solvent in a flask.

-

Agitate the flask at the desired temperature.

-

Periodically take samples of the supernatant, filter, and analyze the concentration until a plateau is reached. This time is taken as the equilibration time for the main experiment.

3. Definitive Test (Shake-Flask Procedure):

-

Preparation of Test Solutions:

-

Add an amount of this compound to several flasks to create a suspension in a known volume of the solvent. The amount should be in excess of its estimated solubility to ensure that a saturated solution is formed.

-

Seal the flasks to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flasks in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the flasks for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. The agitation should be vigorous enough to ensure good mixing but not so vigorous as to cause emulsification.

-

-

Phase Separation:

-

After the equilibration period, stop the agitation and allow the flasks to stand in the constant temperature bath for a sufficient time (e.g., at least 24 hours) to allow the excess MCHM to settle.

-

Alternatively, for faster separation, centrifuge the samples at the same constant temperature.

-

-

Sample Collection and Analysis:

-

Carefully withdraw a sample of the clear supernatant. To avoid disturbing the sediment, it is advisable to use a syringe fitted with a filter.

-

Quantify the concentration of MCHM in the sample using a pre-validated analytical method (e.g., GC-FID or HPLC). A calibration curve should be prepared using standard solutions of MCHM of known concentrations.

-

-

Data Calculation and Reporting:

-

The solubility is reported as the average of at least three replicate determinations.

-

The results should be expressed in units of mass per volume (e.g., g/L or mg/L) or as a molar concentration (mol/L). The temperature of the determination must be reported.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound using the shake-flask method.

Caption: Experimental workflow for determining the solubility of this compound.

References

An In-depth Technical Guide on the Odor Profile of cis- and trans-(4-Methylcyclohexyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the distinct odor profiles of cis- and trans-4-Methylcyclohexyl)methanol (MCHM), isomers that exhibit significantly different olfactory properties. This document summarizes key quantitative data, outlines detailed experimental protocols for their sensory and analytical evaluation, and presents visual workflows to elucidate the methodologies employed in their characterization.

Introduction

4-Methylcyclohexylmethanol (MCHM) is a saturated alicyclic primary alcohol that exists as two stereoisomers: cis-4-MCHM and trans-4-MCHM. The spatial arrangement of the methyl and hydroxymethyl groups on the cyclohexane ring profoundly influences their interaction with olfactory receptors, leading to distinct and well-differentiated odor profiles. The trans isomer is recognized as the primary odorant of the two, with a significantly lower odor threshold and a characteristic scent, while the cis isomer is considerably less potent. This guide delves into the specifics of these differences, providing valuable data and methodologies for researchers in relevant fields.

Quantitative Odor Profile Data

The sensory properties of the MCHM isomers have been quantified through various studies, primarily focusing on their odor thresholds in different media. The data clearly indicates the dominance of the trans isomer as the principal odor-active compound.

| Isomer | Medium | Odor Threshold Concentration | Odor Descriptors |

| trans-4-Methylcyclohexylmethanol | Air | 0.060 ppb-v (95% CI: 0.040-0.091)[1][2][3][4] | Licorice, Sweet[1][2][3][4] |

| Water | ~7 ppb[5] | Licorice[5] | |

| cis-4-Methylcyclohexylmethanol | Air | ~120 ppb-v (~2000 times higher than trans)[1][4] | Faint mint-like alcohol, Fermented fruit, Nail polish[4] |

| Water | Significantly higher than trans-isomer | Less detectable, varied descriptors[5] |

Experimental Protocols

The characterization of the odor profiles of MCHM isomers involves a combination of analytical techniques and sensory evaluation methods. The following protocols are synthesized from established practices in the field and information available from key studies.

Gas Chromatography-Olfactometry (GC-O) Analysis

GC-O is a pivotal technique for separating volatile compounds and assessing their individual odor characteristics.

Objective: To separate the cis and trans isomers of MCHM and determine their respective odor profiles and retention times.

Methodology:

-

Sample Preparation:

-

Prepare a standard solution of a known mixture of cis- and trans-4-MCHM in a suitable solvent (e.g., methanol or dichloromethane).

-

For water samples, utilize a heated purge-and-trap or solid-phase microextraction (SPME) method to extract and concentrate the MCHM isomers.

-

-

Instrumentation:

-

Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS) and an Olfactory Detection Port (ODP).

-

The GC effluent is split, with a portion directed to the MS for chemical identification and the other to the ODP for sensory analysis by a human assessor.

-

-

GC-MS Conditions (Representative):

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Splitless injection of 1 µL of the sample.

-

Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: 5°C/minute to 150°C.

-

Ramp: 10°C/minute to 250°C, hold for 5 minutes.

-

-

MS Parameters: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 35-350.

-

-

Olfactometry:

-

A trained sensory panelist sniffs the effluent from the ODP.

-

The panelist records the retention time and provides a detailed description of any detected odors.

-

Humidified air is mixed with the effluent at the ODP to prevent nasal dehydration.

-

Expected Outcome: The trans-isomer is expected to elute before the cis-isomer. The panelist will identify a distinct "licorice" or "sweet" odor corresponding to the retention time of the trans-isomer and a much weaker, less defined odor at the retention time of the cis-isomer.

Sensory Panel Evaluation for Odor Threshold Determination

Determining the odor threshold concentration is crucial for understanding the potency of each isomer.

Objective: To determine the lowest concentration at which the odor of each MCHM isomer can be detected by a sensory panel.

Methodology:

-

Panelist Selection and Training:

-

Recruit a panel of 15-20 individuals screened for their ability to detect a range of standard odorants.

-

Train the panelists to recognize and describe the specific odors of the MCHM isomers.

-

-

Sample Preparation:

-

Prepare a series of dilutions of each isomer in odor-free water or air.

-

The concentration range should bracket the expected threshold.

-

-

Test Method (Ascending Concentration Series with Forced-Choice):

-

Present panelists with a set of three samples (triangle test), where two are blanks (odor-free medium) and one contains the diluted odorant.

-

Start with the lowest concentration and progressively increase the concentration.

-

Panelists are required to identify the odd sample.

-

The individual threshold is the lowest concentration at which the panelist correctly identifies the odorant-containing sample in two consecutive presentations.

-

-

Data Analysis:

-

Calculate the geometric mean of the individual thresholds to determine the group odor threshold concentration.

-

Visualizations of Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key experimental workflows.

Olfactory Signaling Pathways

Currently, there is a lack of specific research identifying the precise olfactory receptors (ORs) and subsequent signaling pathways responsible for the perception of cis- and trans-4-Methylcyclohexylmethanol. While it is understood that odorant molecules bind to G-protein coupled receptors in the olfactory epithelium, leading to a cascade of intracellular events that result in a neural signal, the specific receptors that exhibit a binding affinity for each MCHM isomer have not been elucidated in the available scientific literature. A predictive analysis has suggested low to no activity of MCHM on a panel of 40 different receptors, but this does not definitively identify the active receptor(s). Further research, such as high-throughput screening of a comprehensive library of human olfactory receptors, would be necessary to deorphanize the receptors for these specific isomers and understand the molecular basis for their distinct odor profiles.

Conclusion

References

- 1. Tale of two isomers: complexities of human odor perception for cis- and trans-4-methylcyclohexane methanol from the chemical spill in West Virginia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Subtleties of human exposure and response to chemical mixtures from spills - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Intricacies of Odor Response to Chemicals in Mixtures | waterinterface.graduateschool | Virginia Tech [waterinterface.graduateschool.vt.edu]

- 4. mdpi.com [mdpi.com]

- 5. Tests elucidate the odor properties of the contaminants affecting West Virginia residents | Virginia Tech News | Virginia Tech [news.vt.edu]

(4-Methylcyclohexyl)methanol: A Technical Guide to its Formation as a Byproduct in Cyclohexanedimethanol Production

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexanedimethanol (CHDM) is a crucial monomer in the polymer industry, valued for its contribution to the performance of polyesters. The industrial production of CHDM, primarily through the catalytic hydrogenation of dimethyl terephthalate (DMT), is a well-established process. However, the formation of byproducts during this synthesis can impact the purity of the final product and the overall efficiency of the process. One such significant byproduct is (4-Methylcyclohexyl)methanol (MCHM). Understanding the mechanisms of its formation, the factors influencing its yield, and the methods for its separation and quantification is of paramount importance for process optimization and quality control. This technical guide provides an in-depth overview of MCHM as a byproduct in CHDM production, tailored for a scientific audience.

Chemical Synthesis Pathway: From DMT to CHDM and MCHM

The industrial synthesis of CHDM from DMT is a two-step hydrogenation process. The initial step involves the hydrogenation of the aromatic ring of DMT to produce dimethyl 1,4-cyclohexanedicarboxylate (DMCD). The second step is the hydrogenation of the ester groups of DMCD to yield CHDM.[1] The formation of MCHM is understood to occur during this second hydrogenation step.

Main Reaction: Hydrogenation of Dimethyl Terephthalate (DMT)

The overall reaction sequence for the production of CHDM is as follows:

-

Hydrogenation of the Aromatic Ring: C₆H₄(COOCH₃)₂ + 3H₂ → C₆H₁₀(COOCH₃)₂ (Dimethyl Terephthalate to Dimethyl 1,4-cyclohexanedicarboxylate)

-

Hydrogenation of the Ester Groups: C₆H₁₀(COOCH₃)₂ + 4H₂ → C₆H₁₀(CH₂OH)₂ + 2CH₃OH (Dimethyl 1,4-cyclohexanedicarboxylate to Cyclohexanedimethanol)

Byproduct Formation: this compound (MCHM)